molecular formula C19H28O11 B139473 Osmanthuside H CAS No. 149155-70-4

Osmanthuside H

Cat. No. B139473
M. Wt: 432.4 g/mol
InChI Key: IVRQZYXJBVMHCW-OTCFHACESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Osmanthuside H is represented by the SMILES string: OC[C@@]1(O)COC@@Hcc3)C@HC@@H[C@@H]2O)[C@@H]1O .


Physical And Chemical Properties Analysis

Osmanthuside H is a solid substance with an assay of ≥95% (LC/MS-ELSD). It is typically stored at a temperature of -20°C .

Scientific Research Applications

Molecular Interactions in Hypertension Treatment

Osmanthuside H, identified in various plants like Clerodendrum colebrookianum, has shown potential in the treatment of hypertension. Computational studies reveal that osmanthuside H interacts with anti-hypertensive drug targets such as Rho-associated coiled-coil protein kinase (ROCK), angiotensin-converting enzyme, and phosphodiesterase 5 (PDE5), suggesting its role in developing new hypertension treatments (Arya et al., 2017).

Antioxidant and Anti-inflammatory Properties

Research on Osmanthus fragrans, which contains osmanthuside H, indicates significant antioxidant activities. This plant's extract demonstrated strong fatty acid synthase inhibitory activity, comparable to certain control substances, and displayed notable ABTS radical scavenging activity (Lu et al., 2022). Additionally, osmanthuside H is present in extracts that have shown neuroprotective effects in human neuroblastoma cells against neurotoxicity (Sung et al., 2006).

Antioxidant in Food and Cosmetic Applications

The acetonic extract of Osmanthus fragrans, containing osmanthuside H, has applications as a natural antioxidant in food and cosmetics. It exhibits substantial antioxidant properties, which may be leveraged in food additives and skin-whitening cosmetics (Wu et al., 2009).

Potential in Treating Melanoma and Skin Diseases

Osmanthuside H is part of extracts that have shown inhibitory effects on melanin formation, suggesting potential applications in treating melanoma and other skin-related diseases. Its inclusion in skin-whitening products could be beneficial (Wu et al., 2009).

Inhibitory Effect on Platelet Aggregation

Studies on Osmanthus fragrans seeds, containing osmanthuside H, reveal that they possess compounds with significant inhibitory effects on platelet aggregation. This suggests a potential for developing novel inhibitors of platelet aggregation (Tang et al., 2015).

Potential in Treating Inflammatory Bowel Disease

Extracts containing osmanthuside H have shown potential in treating inflammatory bowel disease. They exhibited inhibitory effects on nitric oxide production and other inflammatory markers, indicating their use in prevention and treatment of such conditions (Jeong et al., 2020).

Safety And Hazards

Osmanthuside H is classified under the GHS07 hazard class and is labeled with the signal word “Warning”. It is known to cause serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

A recent study has reported the use of a commercial diglycosidase, Aromase H2, for the acuminosylation of tyrosol, yielding Osmanthuside H and its counterpart regioisomer 4-(2-hydroxyethyl)phenyl β-acuminoside. This suggests potential future directions for the commercial production of Osmanthuside H .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933562
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osmanthuside H

CAS RN

149155-70-4
Record name Osmanthuside H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149155-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Osmanthuside H
Reactant of Route 2
Reactant of Route 2
Osmanthuside H
Reactant of Route 3
Osmanthuside H
Reactant of Route 4
Osmanthuside H
Reactant of Route 5
Osmanthuside H
Reactant of Route 6
Osmanthuside H

Citations

For This Compound
90
Citations
X Liao, Y Hong, Z Chen - Journal of Pharmaceutical Analysis, 2021 - Elsevier
… The compounds related to these targets are 10-hydroxylstroigside, ligstroside, oleuropein, osmanthuside H, and secoxyloganin. The result above provides evidence for us to study the …
Number of citations: 17 www.sciencedirect.com
B Wang, F Luan, Y Bao, X Peng, Z Rao, Q Tang… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Osmanthus fragrans Lour., is a medicinal plant distributed widely in some Asian countries including Japan and Korea and southwestern China. It has …
Number of citations: 12 www.sciencedirect.com
L Wu, J Liu, W Huang, Y Wang, Q Chen, B Lu - Food Chemistry, 2022 - Elsevier
Osmanthus fragrans (Thunb.) Lour. has been cultivated in China for over 2500 years. Due to the unique and strong fragrance, O. fragrans flowers have long been added into food, tea, …
Number of citations: 18 www.sciencedirect.com
XY Tian, MX Li, T Lin, Y Qiu, YT Zhu, XL Li… - European Journal of …, 2021 - Elsevier
Phenylethanoid glycosides (PhGs) are compounds made of phenylethyl alcohol, caffeic acid and glycosyl moieties. The first published references about phenylethanoid glycosides …
Number of citations: 70 www.sciencedirect.com
C Pan, L Zhao, D Zhao - Journal of Applied Research on Medicinal and …, 2021 - Elsevier
… In addition, UPLC-MS analysis showed a greater variety of antioxidant components, such as olivil and osmanthuside H, in O. fragrans flower extract obtained by MA-DESE than by the …
Number of citations: 30 www.sciencedirect.com
T Warashina, Y Nagatani, T Noro - Phytochemistry, 2004 - Elsevier
… Iridoid glycosides, phenylethanoid glycosides and lignan glycosides had ajugol, osmanthuside H and … as well as those of osmanthuside H and above phenylethanoid glycosides. …
Number of citations: 79 www.sciencedirect.com
T Varughese, M Rahaman, NS Kim… - Bulletin of the Korean …, 2009 - koreascience.kr
… Phytochemical investigation of the methanolic extract of Diospyros kaki leaves led to the isolation of osmanthuside H (1) and a new phenol glycoside, named gamnamoside [4-(3-…
Number of citations: 8 koreascience.kr
M Sugiyama, M Kikuchi - Phytochemistry, 1993 - europepmc.org
Three new phenylethanoid glycosides, 2-(4-hydroxyphenyl) ethyl-beta-D-apiosyl-(1----6)-beta-D-glucopy ranoside (osmanthuside H), 2-(4-hydroxyphenyl) ethyl 5-O-trans-p-coumaroyl-…
Number of citations: 46 europepmc.org
P Haluz, P Kis, M Cvečko, M Mastihubová… - International Journal of …, 2023 - mdpi.com
… The reaction was not chemoselective, providing a mixture of Osmanthuside H and its counterpart regioisomer 4-(2-hydroxyethyl)phenyl β-acuminoside in 58% yield. Aromase H2 is …
Number of citations: 1 www.mdpi.com
W Li, YN Sun, XT Yan, SY Yang, CW Choi… - Natural Product …, 2012 - dbpia.co.kr
… this phytochemical study, eight compounds, berberine (1), palmatine (2), syringin (3), (+)-syringaresinol di-O-β-D-glucopyranoside (4), salvadoraside (5), citrusin B (6), osmanthuside H (…
Number of citations: 3 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.